molecular formula C14H22O2 B13155355 4-(2-Methylheptan-2-yl)benzene-1,2-diol

4-(2-Methylheptan-2-yl)benzene-1,2-diol

Cat. No.: B13155355
M. Wt: 222.32 g/mol
InChI Key: ZNFGEJVYAOEVEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Methylheptan-2-yl)benzene-1,2-diol is an organic compound belonging to the class of dihydroxybenzenes, specifically a derivative of catechol. This compound features a benzene ring substituted with two hydroxyl groups at the 1 and 2 positions, and a 2-methylheptan-2-yl group at the 4 position. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methylheptan-2-yl)benzene-1,2-diol typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation of catechol (benzene-1,2-diol) with 2-methylheptan-2-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:

    Formation of the electrophile: The 2-methylheptan-2-yl chloride reacts with aluminum chloride to form a carbocation.

    Electrophilic attack: The carbocation attacks the benzene ring of catechol, resulting in the substitution of a hydrogen atom with the 2-methylheptan-2-yl group.

    Deprotonation: The intermediate formed loses a proton to regenerate the aromaticity of the benzene ring, yielding this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methylheptan-2-yl)benzene-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form catechols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinones and carboxylic acids.

    Reduction: Catechols and hydroquinones.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

4-(2-Methylheptan-2-yl)benzene-1,2-diol has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Methylheptan-2-yl)benzene-1,2-diol involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The hydroxyl groups can donate electrons to neutralize free radicals, preventing oxidative damage to cells.

    Enzyme Inhibition: The compound can inhibit certain enzymes involved in inflammatory and cancer pathways, reducing the progression of these conditions.

Comparison with Similar Compounds

Similar Compounds

    Catechol (benzene-1,2-diol): The parent compound with similar hydroxyl groups but without the 2-methylheptan-2-yl substitution.

    Hydroquinone (benzene-1,4-diol): Another dihydroxybenzene isomer with hydroxyl groups at the 1 and 4 positions.

    Resorcinol (benzene-1,3-diol): A dihydroxybenzene isomer with hydroxyl groups at the 1 and 3 positions.

Uniqueness

4-(2-Methylheptan-2-yl)benzene-1,2-diol is unique due to the presence of the bulky 2-methylheptan-2-yl group, which influences its chemical reactivity and physical properties. This substitution can enhance its solubility in organic solvents and alter its interaction with biological targets, making it distinct from other dihydroxybenzenes.

Properties

Molecular Formula

C14H22O2

Molecular Weight

222.32 g/mol

IUPAC Name

4-(2-methylheptan-2-yl)benzene-1,2-diol

InChI

InChI=1S/C14H22O2/c1-4-5-6-9-14(2,3)11-7-8-12(15)13(16)10-11/h7-8,10,15-16H,4-6,9H2,1-3H3

InChI Key

ZNFGEJVYAOEVEF-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C)(C)C1=CC(=C(C=C1)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.